7-(Prop-2-ynylamino)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid” is closely related . It has a molecular formula of C7H7NO3 and an average mass of 153.135 Da .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of “4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid” involves microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . Another method involves the reductive amination of methyl-16-formyllabdatrienoate with propargyl amine hydrochloride and triethylamine, followed by reduction of the formed diterpenoid imine with sodium borohydride .Molecular Structure Analysis
The molecular structure of “4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid” is available on ChemSpider . It has a double-bond stereo configuration .Chemical Reactions Analysis
While specific chemical reactions involving “7-(Prop-2-ynylamino)-3,4-dihydro-1H-quinolin-2-one” are not available, related compounds like “4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid” are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Oxo-4-(prop-2-ynylamino)but-2-enoic acid” include a molecular formula of C7H7NO3, an average mass of 153.135 Da, and a monoisotopic mass of 153.042587 Da .Safety and Hazards
Properties
IUPAC Name |
7-(prop-2-ynylamino)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-7-13-10-5-3-9-4-6-12(15)14-11(9)8-10/h1,3,5,8,13H,4,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZXFINKWGMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC2=C(CCC(=O)N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.